

A Comparative Guide to Sydnone Imine Derivatives: Feprosidnine, Molsidomine, and Linsidomine

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Compound of Interest

Compound Name: *Feprosidnine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **feprosidnine** and other key sydnone imine derivatives, namely molsidomine and its active metabolite, linsidomine. Sydnone imines are a class of mesoionic heterocyclic compounds known for their diverse pharmacological activities. [1][2] This document focuses on their mechanisms of action, pharmacological profiles, and clinical applications, supported by available experimental data.

Overview and Chemical Structures

Sydnone imines are characterized by a unique mesoionic 1,2,3-oxadiazole ring structure.[3] While sharing this common chemical scaffold, substitutions on the ring lead to significantly different pharmacological effects. The compounds discussed in this guide are:

- **Feprosidnine** (Sydnophen): A psychostimulant with antidepressant properties developed in the USSR.[4]
- **Molsidomine**: A cardiovascular drug used for the treatment of angina pectoris.[5][6]
- **Linsidomine** (SIN-1): The active metabolite of molsidomine, responsible for its vasodilatory effects.[5][7]

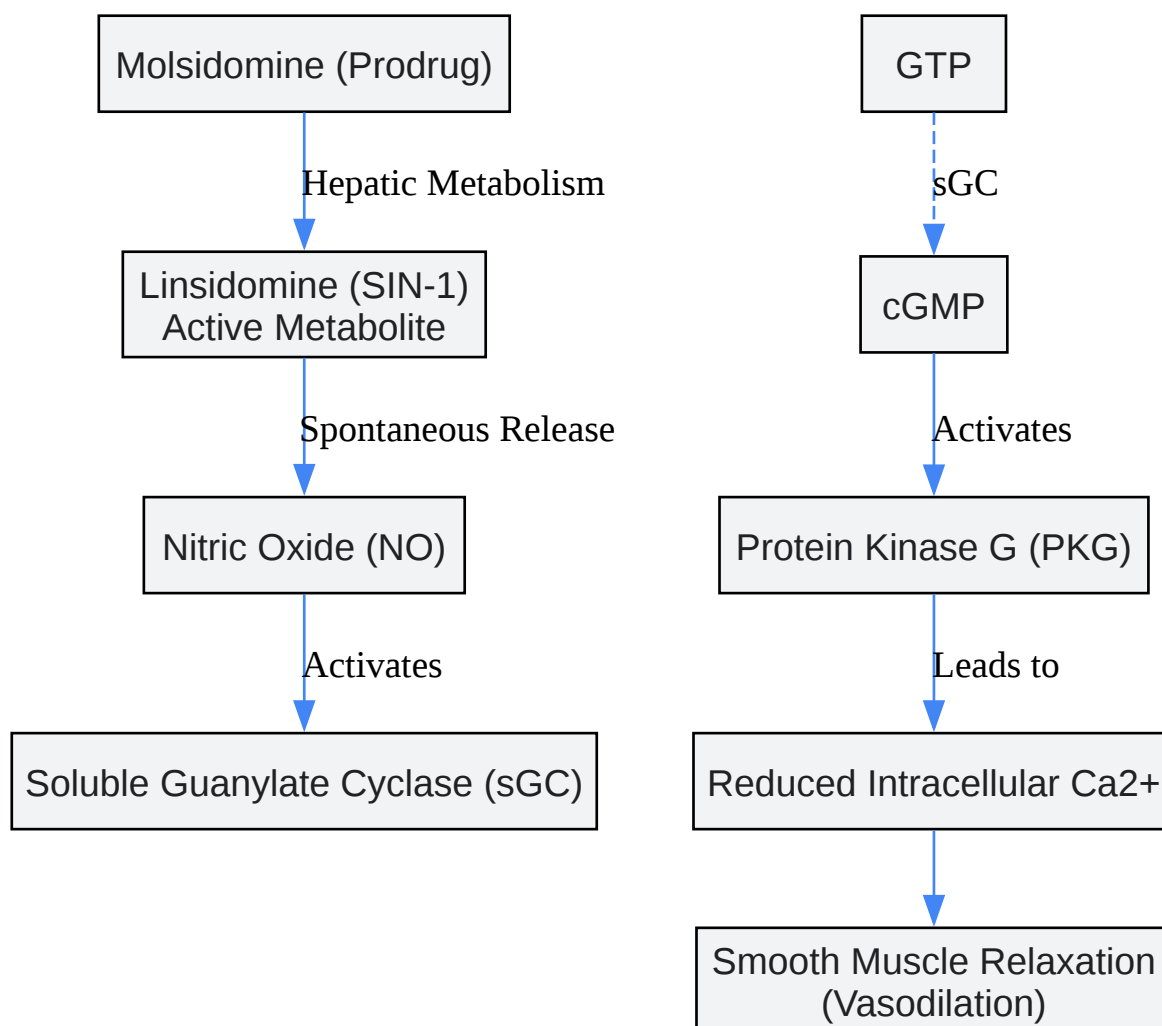
Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for molsidomine and linsidomine is the release of nitric oxide (NO), a potent vasodilator.[7][8] **Feprosidnine**, on the other hand, exhibits a more complex pharmacology primarily centered on its stimulant effects, although it is also suggested to have NO-donating properties.[4][9]

Molsidomine and Linsidomine: The NO-Donating Pathway

Molsidomine is a prodrug that is hepatically metabolized to its active form, linsidomine (SIN-1). [5][7] Linsidomine then spontaneously, in a non-enzymatic process, releases nitric oxide.[6] This NO release is a key differentiator from traditional organic nitrates, which often require enzymatic activation and can lead to the development of tolerance.[7][10]

The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[7][11] Elevated cGMP levels activate protein kinase G (PKG), which in turn reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[8] This leads to a reduction in both preload and afterload on the heart, alleviating the symptoms of angina.[6] Additionally, the released NO possesses anti-platelet aggregation properties.[7][10]



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Signaling pathway of Molsidomine and Linsidomine.

Feprosidnine: A Multifaceted Mechanism

Feprosidnine's primary pharmacological profile is that of a central nervous system (CNS) stimulant.[4] Its mechanism is believed to be multifactorial and includes:

- **Monoamine Oxidase Inhibition:** **Feprosidnine** acts as a reversible inhibitor of monoamine oxidase (MAO), which would lead to increased levels of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.[4]
- **Adrenergic and Cholinergic Actions:** It has been reported to have effects on both adrenergic and cholinergic systems.[9]

- Opioid and Nitric Oxide Donating Actions: While less established, some sources suggest potential opioid and NO-donating activities contributing to its overall pharmacological effect. [4][9]

In contrast to molsidomine, the primary therapeutic application of **feprosidine** is not in cardiovascular disease but in treating conditions like asthenic depressions, fatigue, and narcolepsy.[4]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of these compounds are crucial for their therapeutic applications. Molsidomine is well-absorbed orally and undergoes a significant first-pass metabolism to linsidomine.[12]

Parameter	Molsidomine	Linsidomine (from Molsidomine)	Feprosidine
Bioavailability	44-59%[12]	-	Data not available
Time to Peak Plasma Concentration (tmax)	1-2 hours[12]	1-2 hours[12]	Data not available
Half-life (t1/2)	1.6 ± 0.8 hours (parent)[13]	1-2 hours[12]	Data not available
Metabolism	Hepatic, to Linsidomine (SIN-1)[5][7]	Spontaneous degradation to release NO[6]	Likely hepatic
Excretion	>90% renal (as metabolites)[12]	-	Data not available

Clinical Efficacy and Therapeutic Use

The differing mechanisms of action translate to distinct clinical applications for these sydnone imine derivatives.

Molsidomine and Linsidomine in Cardiovascular Disease

Molsidomine is an established anti-anginal agent.^[10] Clinical trials have demonstrated its efficacy in improving exercise tolerance and reducing the frequency of anginal attacks in patients with stable angina pectoris.^{[14][15][16]} A key advantage of molsidomine is the lack of development of tolerance, a common issue with long-term use of organic nitrates.^[10] Linsidomine, administered intravenously, has been shown to be effective in the treatment of unstable angina.^[17]

Clinical Endpoint	Molsidomine	Linsidomine
Indication	Stable angina pectoris ^[14]	Unstable angina ^[17]
Effect on Exercise Tolerance	Significantly improved ^{[14][16]}	-
Reduction in Anginal Attacks	Significant reduction ^[14]	Effective in controlling symptoms in 75% of patients ^[17]
Development of Tolerance	Not observed ^[10]	Not observed ^[17]

Feprosidnine as a Psychostimulant

Feprosidnine was used for its stimulant and antidepressant effects.^[4] Its indications included apathic and asthenic depressions, fatigue, and narcolepsy.^[4] The therapeutic dose range was reported to be 10-50 mg per day.^[4] Unlike molsidomine, it is not used for cardiovascular conditions.

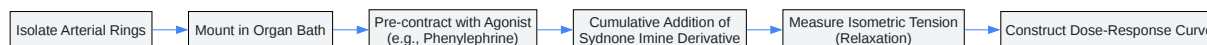
Experimental Protocols: An Overview

The evaluation of sydnone imine derivatives involves a range of in vitro, in vivo, and clinical studies.

In Vitro Assessment of Vasodilation

A standard method to assess the vasodilatory properties of NO donors is the use of isolated arterial rings (e.g., from rabbit aorta or human coronary arteries) mounted in an organ bath.

The experimental workflow is as follows:



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Workflow for in vitro vasodilation assay.

This assay allows for the determination of the potency (EC₅₀) and efficacy of the compound in inducing smooth muscle relaxation.

In Vivo Hemodynamic Studies

Animal models (e.g., rats, dogs) are used to evaluate the in vivo hemodynamic effects. This typically involves the cannulation of arteries and veins to measure blood pressure, heart rate, and other hemodynamic parameters following the administration of the drug.

Clinical Trials for Anti-Anginal Efficacy

Clinical trials in patients with stable angina often employ a double-blind, placebo-controlled, crossover design.^[15] Key assessments include:

- **Exercise Tolerance Testing:** Patients undergo standardized exercise tests (e.g., treadmill with Bruce protocol) to measure the time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.^[15]
- **Frequency of Anginal Attacks and Nitrate Consumption:** Patients record the number of angina attacks and the use of sublingual nitrates in a diary.^[14]

Summary of Comparison

Feature	Feprosidnine	Molsidomine / Linsidomine
Primary Pharmacological Class	Psychostimulant, Antidepressant[4]	Vasodilator, Anti-anginal[5][6]
Primary Mechanism of Action	MAO inhibition, Adrenergic/Cholinergic effects[4][9]	Nitric Oxide (NO) donation[7][8]
Key Active Principle	Feprosidnine	Linsidomine (SIN-1)[5][7]
Primary Clinical Use	Asthenic depression, fatigue, narcolepsy[4]	Angina pectoris[5][17]
Development of Tolerance	Not a primary concern for its indications	Not observed, an advantage over nitrates[10]

Conclusion

Feprosidnine and molsidomine/linsidomine, while both being sydnone imine derivatives, represent a clear example of how structural modifications on a common chemical scaffold can lead to vastly different pharmacological profiles and clinical applications. Molsidomine and its active metabolite linsidomine are potent NO-donating vasodilators with a well-established role in the management of angina pectoris. Their key advantage lies in the non-enzymatic release of NO, which circumvents the development of tolerance seen with traditional nitrates.

Feprosidnine, in contrast, is a psychostimulant with a complex, multi-target mechanism of action, and its therapeutic use is in the realm of neurology and psychiatry rather than cardiology. For researchers in drug development, the study of these compounds highlights the versatility of the sydnone imine structure and the importance of detailed mechanistic and comparative studies to delineate their therapeutic potential.

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